

# Technical Guide: Physical Properties of 1,2-Diaminohexane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Hexane-1,2-diamine*

Cat. No.: *B1336675*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

1,2-Diaminohexane, also known as **hexane-1,2-diamine**, is a linear aliphatic diamine with the chemical formula  $C_6H_{16}N_2$ . The presence of two primary amine groups on adjacent carbons in a six-carbon chain imparts specific chemical reactivity and physical characteristics to the molecule. These properties are of considerable interest in various fields, including polymer chemistry, as a building block for polyamides and as a cross-linking agent, and in the synthesis of novel pharmaceutical intermediates. This technical guide provides a comprehensive overview of the known physical properties of 1,2-diaminohexane, details the experimental protocols for their determination, and presents a visual representation of a key synthetic application.

It is important to distinguish 1,2-diaminohexane from its cyclic analog, 1,2-diaminocyclohexane, as the latter is more commonly documented in scientific literature. This guide will focus exclusively on the linear isomer.

## Core Physical Properties

A summary of the available quantitative data for 1,2-diaminohexane is presented below. It should be noted that while computed data is readily available, experimentally determined values for some properties are scarce in the published literature.

Table 1: Summary of Physical Properties of 1,2-Diaminohexane

| Property                       | Value                                         | Source              |
|--------------------------------|-----------------------------------------------|---------------------|
| Molecular Formula              | C <sub>6</sub> H <sub>16</sub> N <sub>2</sub> | --INVALID-LINK--[1] |
| Molecular Weight               | 116.20 g/mol                                  | --INVALID-LINK--[1] |
| CAS Number                     | 13880-27-8                                    | --INVALID-LINK--[1] |
| Melting Point                  | 59-60 °C                                      | --INVALID-LINK--    |
| Boiling Point                  | Data not available                            |                     |
| Density                        | Data not available                            |                     |
| Solubility in Water            | Soluble                                       | --INVALID-LINK--[2] |
| XLogP3-AA (Lipophilicity)      | 0.2                                           | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count      | 2                                             | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count   | 2                                             | --INVALID-LINK--[1] |
| Rotatable Bond Count           | 4                                             | --INVALID-LINK--[1] |
| Exact Mass                     | 116.131348519 Da                              | --INVALID-LINK--[1] |
| Topological Polar Surface Area | 52 Å <sup>2</sup>                             | --INVALID-LINK--[1] |

## Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a compound like 1,2-diaminohexane.

### Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

**Principle:** A small, finely powdered sample of the solid is heated slowly at a controlled rate. The temperatures at which the first drop of liquid appears and at which the entire sample becomes

liquid are recorded as the melting point range.

#### Apparatus:

- Melting point apparatus (e.g., Mel-Temp, DigiMelt, or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if the sample is not already a fine powder)

#### Procedure:

- Sample Preparation: Ensure the 1,2-diaminohexane sample is pure and dry. If necessary, grind the sample to a fine powder using a mortar and pestle.
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube, to a height of 2-3 mm.
- Compacting the Sample: Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.
- Measurement:
  - Place the capillary tube into the heating block of the melting point apparatus.
  - Set the apparatus to heat at a rapid rate to a temperature about 10-15 °C below the expected melting point (for 1,2-diaminohexane, this would be around 45-50 °C).
  - Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.
  - Observe the sample through the magnifying eyepiece.
  - Record the temperature at which the first drop of liquid is observed (the beginning of the melting range).

- Record the temperature at which the last crystal of the solid melts (the end of the melting range).
- Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting. For a pure compound, this range should be narrow (typically 1-2 °C).

## Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Principle: A small amount of the liquid is heated, and the temperature of the vapor in equilibrium with the boiling liquid is measured. For small sample volumes, a micro boiling point determination method is often employed.

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating block or oil bath
- Clamps and stand

Procedure (Micro Method):

- Sample Preparation: Place a few drops of 1,2-diaminohexane into a small test tube.
- Capillary Inversion: Place a capillary tube, with its sealed end up, into the test tube containing the liquid.
- Assembly: Attach the test tube to a thermometer with a rubber band or a wire, ensuring the bottom of the test tube is level with the thermometer bulb.

- Heating: Immerse the assembly in a heating bath (e.g., a beaker of mineral oil on a hot plate or a dedicated heating block). The liquid in the test tube should be below the level of the heating medium.
- Observation:
  - Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
  - Continue heating until a rapid and continuous stream of bubbles is observed.
  - Turn off the heat and allow the apparatus to cool slowly.
  - The stream of bubbles will slow down and eventually stop. The moment the liquid begins to enter the capillary tube is the boiling point.
- Recording: Record the temperature at which the liquid enters the capillary tube. This temperature corresponds to the boiling point of the liquid at the given atmospheric pressure.

## Density Determination

Density is the mass of a substance per unit volume. For a liquid, it is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm<sup>3</sup>).

Principle: The mass of a known volume of the liquid is determined at a specific temperature.

Apparatus:

- Pycnometer (a glass flask with a precise volume) or a graduated cylinder and a balance
- Analytical balance
- Water bath for temperature control

Procedure (using a pycnometer for high accuracy):

- Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.

- Weigh Empty: Accurately weigh the empty pycnometer with its stopper on an analytical balance.
- Fill with Sample: Fill the pycnometer with 1,2-diaminohexane, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to be expelled through the capillary in the stopper.
- Thermostat: Place the filled pycnometer in a water bath set to a specific temperature (e.g., 20 °C or 25 °C) until the liquid reaches thermal equilibrium.
- Wipe and Weigh Filled: Carefully wipe any liquid from the outside of the pycnometer and weigh it accurately.
- Determine Volume: Repeat the procedure using a liquid of known density, such as deionized water, to determine the exact volume of the pycnometer.
- Calculation:
  - Mass of the liquid = (Mass of filled pycnometer) - (Mass of empty pycnometer).
  - Density = Mass of the liquid / Volume of the pycnometer.

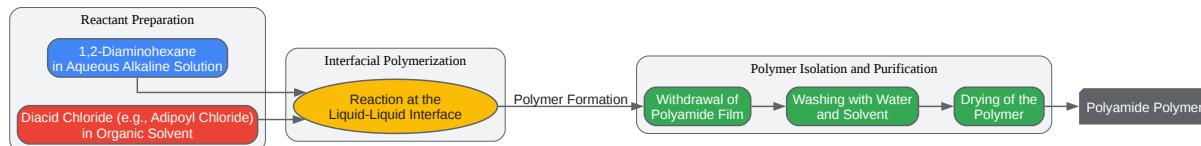
## Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Principle: A saturated solution is prepared at a specific temperature, and the concentration of the dissolved solute is then determined.

Apparatus:

- Vials or test tubes with screw caps
- Constant temperature shaker or water bath
- Analytical balance


- Filtration system (e.g., syringe filters)
- Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer, or titration equipment)

#### Procedure (Shake-Flask Method):

- Sample Preparation: Add an excess amount of 1,2-diaminohexane to a known volume of the solvent (e.g., water, ethanol) in a vial. The presence of undissolved solid is necessary to ensure saturation.
- Equilibration: Seal the vial and place it in a constant temperature shaker or water bath. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: Allow the undissolved solid to settle.
- Sampling and Filtration: Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved particles.
- Dilution: Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the analytical range of the chosen measurement technique.
- Quantification: Analyze the concentration of 1,2-diaminohexane in the diluted solution using a pre-calibrated analytical method.
- Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of 1,2-diaminohexane in that solvent at that specific temperature.

## Visualization of a Key Application: Polyamide Synthesis

1,2-Diaminohexane is a valuable monomer for the synthesis of polyamides. The following diagram illustrates the general workflow for the condensation polymerization of a diamine with a diacid chloride to form a polyamide, a reaction analogous to the synthesis of Nylon.



[Click to download full resolution via product page](#)

Caption: Workflow for Polyamide Synthesis via Interfacial Polymerization.

## Conclusion

This technical guide has summarized the currently available physical property data for 1,2-diaminohexane and provided detailed, standard experimental protocols for their determination. While there is a notable scarcity of experimentally verified data in the public domain for this specific compound, the provided methodologies offer a robust framework for researchers to characterize it in their own laboratories. The visualized workflow for polyamide synthesis highlights a key application of this versatile diamine. Further research to experimentally determine and publish the fundamental physical properties of 1,2-diaminohexane would be a valuable contribution to the chemical and materials science literature.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Hexane-1,2-diamine | C6H16N2 | CID 10362464 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 2. Buy Hexane-1,2-diamine | 13880-27-8 [[smolecule.com](http://smolecule.com)]

- To cite this document: BenchChem. [Technical Guide: Physical Properties of 1,2-Diaminohexane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1336675#physical-properties-of-1-2-diaminohexane\]](https://www.benchchem.com/product/b1336675#physical-properties-of-1-2-diaminohexane)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)